2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN6OS/c1-10(2)23-15-11-9-22-26(16(11)25-18(24-15)28-3)8-7-21-17(27)14-12(19)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXSEZXAVCUGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations
Substituent Impact on NMR Shifts: The target compound’s chloro-fluoro-benzamide group induces upfield shifts in Region A (δ 7.2–7.5) compared to Rapa’s hydroxy-methoxy substituents (δ 6.9–7.1), indicating stronger electron-withdrawing effects .
Kinase Inhibition: The target compound’s isopropylamino group at position 4 correlates with higher kinase inhibition (IC50 = 12 nM) than Rapa (45 nM), likely due to improved hydrophobic interactions in the ATP-binding pocket. Compound 1’s ethylamino group further enhances potency (IC50 = 8 nM) .
Research Findings and Implications
Structural Insights from NMR
Comparative NMR analysis (as in Figure 6 of ) reveals that modifications in Regions A and B directly affect the compound’s electronic environment. For example, replacing Rapa’s hydroxy group with isopropylamino (target compound) reduces hydrogen-bonding capacity but strengthens van der Waals interactions in hydrophobic domains.
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